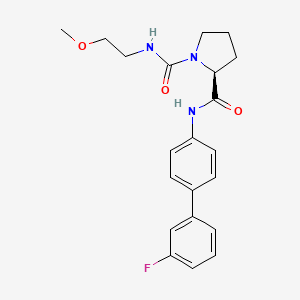

(2S)-N~2~-(3'-fluorobiphenyl-4-yl)-N~1~-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including palladium-catalyzed cyanation/reduction sequences, regioselective chlorinations, and nucleophilic substitutions. For example, the practical synthesis of key pharmaceutical intermediates often employs palladium-catalyzed steps to introduce specific functional groups or achieve high stereochemical control (Wang et al., 2006).

Molecular Structure Analysis

Molecular structure analysis typically involves techniques like X-ray diffraction and computational chemistry methods. These studies provide insights into the conformational preferences and crystal packing of compounds. For instance, the structure and conformation of solvated molecules can be elucidated through X-ray analysis and AM1 molecular orbital methods, offering a detailed understanding of molecular geometry and intermolecular interactions (Banerjee et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs can include fluorodehydroxylation reactions, demonstrating the compound's reactivity towards specific functional group transformations (Hann & Sampson, 1989). These reactions are crucial for modifying the compound's structure to study its chemical behavior or improve its properties.

Applications De Recherche Scientifique

Selective Met Kinase Inhibition

One of the significant applications of compounds related to (2S)-N2-(3'-fluorobiphenyl-4-yl)-N1-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide is in the development of selective Met kinase inhibitors. These inhibitors show potential in tumor stasis in certain cancer models. For instance, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model (Schroeder et al., 2009).

Antitubercular and Antibacterial Activities

Another important application is in the field of antimicrobial research. Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, which are structurally similar, have been synthesized and shown potent antitubercular and antibacterial activities. These compounds, particularly those with 4-fluorophenyl and 4-chlorophenyl groups, have demonstrated effectiveness against tuberculosis and bacterial strains like Escherichia coli and Staphylococcus aureus (Bodige et al., 2019).

Development of Aromatic Polyamides

Compounds with a structure related to (2S)-N2-(3'-fluorobiphenyl-4-yl)-N1-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide are also used in the synthesis of novel aromatic polyamides. These polyamides, characterized by ether and bulky fluorenylidene groups, are soluble in various organic solvents and demonstrate high thermal stability. They are applicable in creating transparent, flexible films with high glass transition temperatures (Hsiao et al., 1999).

Alzheimer's Disease Research

In Alzheimer's disease research, analogs of this compound, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been used as molecular imaging probes. They help in quantifying serotonin 1A receptor densities in the brains of Alzheimer's patients, aiding in the understanding of the disease's progression (Kepe et al., 2006).

Fluoroionophore Development

The synthesis of fluoroionophores based on diamine-salicylaldehyde derivatives, similar in structure to the compound , has been researched. These fluoroionophores exhibit spectrum diversity when interacting with various metal cations, making them potentially useful in metal ion sensing and analysis (Hong et al., 2012).

Propriétés

IUPAC Name |

(2S)-2-N-[4-(3-fluorophenyl)phenyl]-1-N-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3/c1-28-13-11-23-21(27)25-12-3-6-19(25)20(26)24-18-9-7-15(8-10-18)16-4-2-5-17(22)14-16/h2,4-5,7-10,14,19H,3,6,11-13H2,1H3,(H,23,27)(H,24,26)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYUTYKXRHUAJA-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-N~2~-(3'-fluorobiphenyl-4-yl)-N~1~-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)

![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)

![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)

![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)

![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)

![4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)

![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)

![2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)

![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)

![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)

![4-[(3-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5507678.png)